molecular formula C6H4N4O2 B2375747 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1215940-71-8

1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2375747
CAS No.: 1215940-71-8
M. Wt: 164.124
InChI Key: OVFABHMPDLUKDL-UHFFFAOYSA-N
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Description

1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid (CAS 1215940-71-8) is a high-value chemical building block in medicinal chemistry and drug discovery. This heteroaromatic carboxylic acid belongs to the triazolopyridine family, a privileged scaffold recognized for its broad-spectrum biological activities . The compound serves as a key precursor in the synthesis of novel pharmacophores. Its structure is present in famous synthetic pharmacophores and is investigated for developing potent drug candidates with antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, and analgesic properties . Furthermore, derivatives of this triazolopyridine framework have been described as central nervous system depressants and anti-inflammatory agents in patent literature . The molecule's versatility also extends to materials science, where related triazolopyridine structures find application as fluorescence sensors, chemosensors, and catalysts due to their ability to act as bidentate or tridentate chelating ligands for metal ions . Stored in a cool, dark place under an inert atmosphere (2-8°C) , this product is intended for research purposes only. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore receptor-ligand interactions, docking studies, and structure-activity relationships in the development of new chemical entities .

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFABHMPDLUKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215940-71-8
Record name 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an azide compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid has been identified as a promising scaffold for the development of pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain modifications increase efficacy against a range of bacterial strains.

Case Study: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound and their evaluation against drug-resistant bacterial strains. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, indicating potential as new therapeutic agents .

Material Science Applications

The compound also finds utility in material science, particularly in the synthesis of novel materials with desirable properties.

Coordination Chemistry

This compound can act as a ligand in coordination complexes. Its ability to coordinate with metal ions has implications for developing new catalysts and materials with enhanced electronic properties.

Application Description
Coordination ComplexesUsed to form complexes with transition metals for catalysis.
Material SynthesisServes as a building block for functional materials in electronics.

Case Study: Catalytic Applications

In a recent study, researchers synthesized a series of metal complexes using this compound as a ligand. These complexes demonstrated enhanced catalytic activity in organic transformations compared to traditional catalysts .

Agricultural Applications

The compound has potential applications in agrochemicals as well.

Pesticide Development

Research indicates that derivatives can be utilized in the synthesis of novel pesticides. By modifying the structure of this compound, researchers aim to create compounds with improved efficacy and reduced environmental impact.

Agrochemical Application Details
Pesticide SynthesisDevelopment of new pesticides targeting specific pests.

Mechanism of Action

The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within cells .

Comparison with Similar Compounds

Physicochemical Properties

  • Storage : Requires protection from light and moisture at 2–8°C under inert atmosphere .
  • Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Comparison with Similar Compounds

Structural Analogues

3-Methyl-3H-[1,2,3]Triazolo[4,5-b]pyridine-7-carboxylic Acid

  • CAS : 1785515-89-0
  • Molecular Formula : C₇H₆N₄O₂
  • Key Differences: Substituent: Methyl group at position 3 stabilizes the triazole ring, reducing reactivity compared to the parent compound. Boiling Point: Higher at 412.4±25.0°C vs. Safety: Requires stringent handling (storage at -20°C) due to higher volatility and toxicity .

Pyrazolo[4,3-b]pyridine Derivatives

  • Synthesis: Prepared via similar cyanoacetylation but starting from 4-aminopyrazole.
  • Reactivity : Pyrazolo derivatives exhibit lower cyclization efficiency (70–80% yield) compared to triazolo analogues (85–90% yield) under microwave conditions .
  • Bioactivity : Less selective in enzyme inhibition, with broader off-target effects in MGL/FAAH assays .

Functional Analogues in Medicinal Chemistry

(Piperazin-1-yl)(1,2,3-Triazolo[4,5-b]pyridin-1-yl)methanones

  • Patent : WO2008145843 (2008).
  • Structure : Incorporates a piperazine-carboxamide group at position 1.
  • Bioactivity : Demonstrates IC₅₀ = 12 nM for MGL inhibition, with 50-fold selectivity over FAAH.
  • Advantage : Enhanced metabolic stability compared to the carboxylic acid parent compound .

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic Acid

  • CAS : 1707594-74-8
  • Structure : Pyrimidine replaces pyridine in the fused ring system.
  • Impact : Reduced solubility in aqueous media (logP = 1.8 vs. 0.9 for the pyridine analogue) but improved binding affinity to kinase targets .

Biological Activity

1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid (CAS No. 1215940-71-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C6H4N4O2
  • Molecular Weight : 164.12 g/mol
  • CAS Registry Number : 1215940-71-8
  • Structure : The compound features a triazole ring fused to a pyridine structure with a carboxylic acid group at the 7-position.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds derived from this compound have shown effectiveness against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Triazolo derivative AN. meningitidis64 µg/mL
Triazolo derivative BH. influenzae32 µg/mL

These findings suggest that the triazole moiety plays a critical role in enhancing antimicrobial activity through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

The antiviral potential of 1H-[1,2,3]triazolo[4,5-b]pyridine derivatives has also been explored. For example, studies have demonstrated that certain derivatives can inhibit the PA-PB1 interaction in the influenza A virus polymerase complex.

Compound IC50 (µM) EC50 (µM)
Compound X3.3>100
Compound Y3143

These compounds showed varying degrees of efficacy in plaque reduction assays against the influenza virus . The mechanism of action is hypothesized to involve disruption of critical protein-protein interactions necessary for viral replication.

Study on Antichlamydial Activity

A study focusing on the synthesis and biological evaluation of triazolo derivatives revealed promising antichlamydial activity. The synthesized compounds were selectively active against Chlamydia species, indicating their potential as therapeutic agents for treating chlamydial infections .

Study on Antibacterial Activity

Another research effort synthesized a series of triazolo derivatives and evaluated their antibacterial activities against various pathogens. The results indicated that these compounds exhibited selective inhibition against N. meningitidis and H. influenzae, suggesting their potential utility in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor heterocycles or coupling of triazole and pyridine moieties. For example, one-pot multi-component reactions using catalysts like APTS (3-aminopropyltriethoxysilane) in ethanol have been effective for analogous triazolopyrimidine-carboxamide derivatives, achieving yields >80% under reflux . Temperature control (e.g., 60–80°C) and pH modulation (neutral to mildly acidic) are critical to minimize side reactions like ring-opening or decarboxylation. Solvent systems such as DMF or ethanol are preferred for solubility and stability .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve the triazole, pyridine, and carboxylic acid protons (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 12.5 ppm for -COOH) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C8_8H6_6N4_4O2_2: 206.0434; observed: 206.0438) .
  • HPLC : Purity assessment (>98%) under gradient elution with C18 columns and UV detection at 254 nm .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the carboxylic acid group or oxidation of the triazole ring. Stability studies on similar triazolopyridines show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from pH-dependent solubility. For instance:
  • Aqueous Solubility : Increases at pH >7 due to deprotonation of the carboxylic acid (pKa ≈ 2.5–3.0).
  • Organic Solvents : DMSO or DMF enhance solubility (>50 mg/mL), while ethanol or THF show limited solubility (<5 mg/mL).
    Systematic titration experiments with UV-Vis spectroscopy can quantify solubility across pH 1–10 and solvent polarities .

Q. What experimental strategies are effective for studying its binding affinity to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics (KD_D values in µM–nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution .
  • Molecular Docking : Use software like AutoDock to predict binding modes, focusing on interactions between the triazole ring and catalytic residues (e.g., hydrogen bonding with active-site histidine) .

Q. How does the triazole ring’s position ([4,5-b] vs. [4,5-d]) affect chemical reactivity and biological activity?

  • Methodological Answer :
  • Reactivity : The [4,5-b] fusion increases electron density at N2 of the triazole, enhancing nucleophilic substitution at the pyridine C7 position. In contrast, [4,5-d] derivatives favor electrophilic aromatic substitution .
  • Biological Activity : [4,5-b] analogs show higher inhibition of kinases (e.g., IC50_{50} = 0.2 µM vs. 1.5 µM for [4,5-d] in EGFR assays) due to optimal spatial alignment with ATP-binding pockets .

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